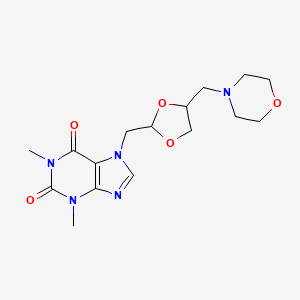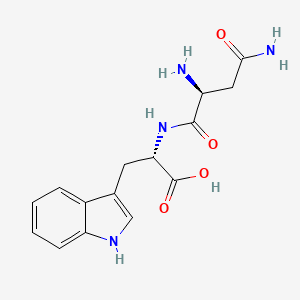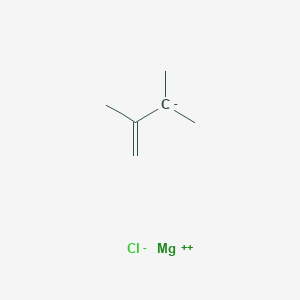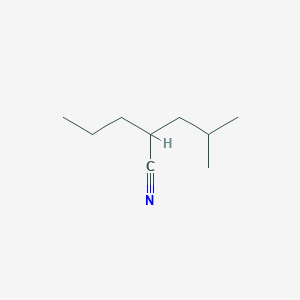
4-Methyl-2-propylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-propylpentanenitrile: is an organic compound with the molecular formula C10H19N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is part of a larger class of nitriles, which are known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-2-propylpentanenitrile can be synthesized through various methods. One common approach involves the reaction of a suitable alkyl halide with sodium or potassium cyanide in an aprotic solvent like ethanol. This nucleophilic substitution reaction replaces the halogen atom with a cyano group, forming the nitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the dehydration of primary amides using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This method is efficient for large-scale production and ensures high yields of the desired nitrile .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-propylpentanenitrile undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Addition Reactions: The nitrile group can participate in addition reactions with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Addition Reactions: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Addition Reactions: Ketones.
Applications De Recherche Scientifique
4-Methyl-2-propylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor for other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 4-Methyl-2-propylpentanenitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the cyano group. This can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
4-Methyl-2-pentanol: An alcohol with similar structural features but different functional groups.
4-Methyl-2-nitroaniline: Contains a nitro group instead of a nitrile group, used in nonlinear optical applications.
2-Methylpentane-2,4-diol: A diol with similar carbon skeleton but different functional groups.
Uniqueness: 4-Methyl-2-propylpentanenitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
79509-78-7 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
4-methyl-2-propylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-6H2,1-3H3 |
Clé InChI |
FZPDOGVFWQQSLF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





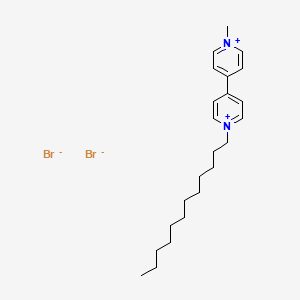

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
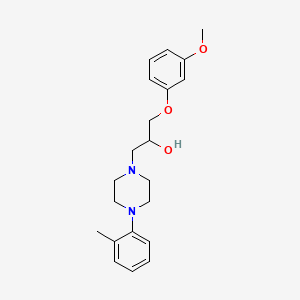
![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
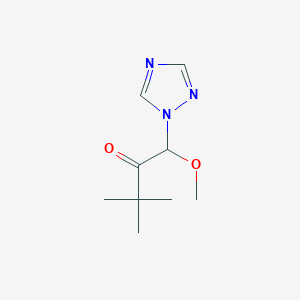
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
